Product packaging for 5-(1H-indol-3-yl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 40477-31-4)

5-(1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B1360999
CAS No.: 40477-31-4
M. Wt: 215.28 g/mol
InChI Key: LNABUUAHFCFGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(1H-Indol-3-yl)-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of molecular hybrids that combine the indole and thiazole pharmacophores, a strategy designed to develop novel bioactive agents . These hybrid structures are extensively investigated for their potential to overcome multidrug resistance in pathogens . Research on closely related 4-(indol-3-yl)thiazole-2-amines has demonstrated potent and broad-spectrum biological activity. These compounds exhibit promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria, with some analogues showing superior efficacy against resistant strains like MRSA compared to ampicillin . Furthermore, certain derivatives are potent inhibitors of biofilm formation and display significant antifungal activity, in some cases exceeding the potency of reference drugs like ketoconazole . Docking studies suggest that the antibacterial mechanism may involve inhibition of the E. coli MurB enzyme, while antifungal effects are linked to CYP51 inhibition . Beyond antimicrobial applications, the indolyl-thiazole scaffold is also a key structure in anticancer research . This compound serves as a versatile chemical intermediate for synthesizing more complex derivatives, such as thiazole conjugated amino acid hybrids, which have shown potent cytotoxic activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3S B1360999 5-(1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 40477-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABUUAHFCFGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 1h Indol 3 Yl 1,3 Thiazol 2 Amine and Its Analogs

Direct Synthesis of 1,3-Thiazol-2-amine Derivatives with Indole (B1671886) Substitution

The formation of the core 2-aminothiazole (B372263) ring linked to an indole moiety is a key step, primarily achieved through cyclocondensation reactions. The specific precursors used dictate the final connectivity of the heterocyclic systems.

Condensation Reactions Utilizing Indole-3-carboxaldehydes and Thiourea (B124793) Derivatives

While direct condensation of indole-3-carboxaldehyde (B46971) with thiourea to form 5-(1H-indol-3-yl)-1,3-thiazol-2-amine is not a standard named reaction, related multi-component strategies can be employed to construct similar scaffolds. For instance, an effective iodine-mediated one-pot, three-component strategy has been described for the synthesis of indolyl-1,3,4-thiadiazole amines, a related class of compounds. This reaction involves tosylhydrazine, indole-3-carboxaldehyde, and ammonium (B1175870) thiocyanate, demonstrating that indole-3-carboxaldehydes are viable starting materials for building sulfur-nitrogen heterocycles. researchgate.netsemanticscholar.org

A more common pathway to indolyl-thiazoles that originates from indole-3-carboxaldehyde involves its conversion into a more suitable intermediate for thiazole (B1198619) synthesis. For example, the aldehyde can be transformed into a 3-(α-haloacetyl)indole, which serves as a key precursor for the Hantzsch thiazole synthesis.

Hantzsch Reaction Applications for Indolyl-Thiazolyl Linkages

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring. synarchive.com It typically involves the reaction of an α-halocarbonyl compound with a thioamide derivative, such as thiourea. mdpi.com This reaction has been successfully applied to create indolyl-thiazolyl linkages.

Specifically, the synthesis of 4-(indol-3-yl)thiazole-2-amines is achieved by reacting 3-(α-chloroacetyl)indoles with thiourea or its derivatives. nih.gov The 3-(α-chloroacetyl)indole precursor is obtained by the acylation of a substituted or unsubstituted indole with chloroacetic acid chloride. nih.gov The subsequent cyclocondensation with thiourea in the presence of a base proceeds in good yields, ranging from 49–77%. nih.gov This method regioselectively yields the 4-substituted isomer due to the nature of the starting materials where the indole is part of the α-haloketone component.

Table 1: Hantzsch Synthesis of 4-(Indol-3-yl)thiazole-2-amines
Indole PrecursorThioamideProductYield (%)
3-(α-chloroacetyl)indoleThiourea4-(Indol-3-yl)thiazole-2-amine49-71
3-(α-chloroacetyl)indoleN-methylthiourea4-(Indol-3-yl)-N-methylthiazol-2-amine-
Substituted 3-(α-chloroacetyl)indolesThiourea DerivativesSubstituted 4-(Indol-3-yl)thiazole-2-amines49-77

Strategies for Functionalization and Derivatization on the this compound Scaffold

Once the core indolyl-thiazole structure is assembled, it can be further modified to create a library of derivatives. Key sites for functionalization include the amine group on the thiazole ring and the indole nucleus itself.

Modification of the Thiazole Amine Group

The 2-amino group of the thiazole ring is a versatile handle for derivatization. It can readily undergo reactions typical of primary amines, allowing for the introduction of a wide range of functional groups.

N-Acylation: The amine can be acylated by treating it with various acid chlorides or anhydrides in the presence of a base like pyridine. This reaction converts the primary amine into a secondary amide, a common modification in medicinal chemistry. nih.govnih.govmdpi.com

Schiff Base Formation: Condensation with aldehydes, including heterocyclic aldehydes like indole-3-carboxaldehyde, leads to the formation of Schiff bases (imines). nih.gov

Thiourea Formation: Reaction with isothiocyanates provides access to N,N'-disubstituted thiourea derivatives. nih.govsemanticscholar.org

Table 2: Examples of Thiazole Amine Group Modifications
Starting MaterialReagentReaction TypeProduct Class
4-(Indol-3-yl)thiazol-2-amineAcid ChloridesN-Acylation2-Acylamino-4-(indol-3-yl)thiazoles
2-Aminothiazole derivativeIndole-3-carboxaldehydeCondensation2-(Indolylmethyleneamino)thiazoles (Schiff Base)
2-Aminothiazole derivativePhenyl isothiocyanateAddition2-(3-Phenylthioureido)thiazoles

Substituent Effects on the Indole Nucleus (e.g., 6-methoxy substitution)

The electronic properties of the indole ring can be modulated by introducing substituents at various positions. These substituents can influence both the course of the synthesis and the properties of the final compound. For instance, the synthesis of 4-(indol-3-yl)thiazoles has been carried out using indoles bearing electron-donating groups (e.g., 5-OMe, 6-Me) and electron-withdrawing groups (e.g., 5-Cl). nih.gov

In a related synthesis of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines, the reaction of various substituted indole-3-carboxaldehydes was investigated. The methodology proved to be general, accommodating electron-neutral, electron-rich (methoxy), and halogen (bromo, chloro, fluoro) substituents on the indole ring, affording the corresponding products in excellent yields (80–91%). semanticscholar.org This indicates that the initial condensation reactions are tolerant of a range of functional groups on the indole nucleus.

Table 3: Yields for Substituted Indole Derivatives in a Related Thiadiazole Synthesis semanticscholar.org
Indole-3-carboxaldehyde SubstituentProductYield (%)
H (unsubstituted)5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine91
5-Methoxy5-(5-Methoxy-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine85
5-Bromo5-(5-Bromo-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine80
5-Chloro5-(5-Chloro-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine82
4-Fluoro5-(4-Fluoro-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine88

Regioselective Synthesis of Positional Isomers (e.g., 4-(indol-3-yl)thiazole-2-amines)

The synthesis of indolyl-thiazoles can be directed to selectively produce different positional isomers. The regiochemical outcome is controlled by the choice of synthetic strategy and the way the indole and thiazole fragments are joined.

As previously discussed, the Hantzsch synthesis, starting from a 3-(α-haloacetyl)indole and thiourea, regioselectively yields 4-(indol-3-yl)thiazole-2-amines. nih.gov In this approach, the C4 and C5 atoms of the thiazole ring are derived from the α-haloketone, while the N3, C2, and S1 atoms come from thiourea. This reliably places the indole moiety at the C4 position.

To obtain the this compound isomer, a different synthetic disconnection is required. One potential strategy involves building the indole onto a pre-functionalized thiazole. For example, a Suzuki coupling reaction between a 5-bromothiazole (B1268178) derivative and an indoleboronic acid could be employed. nih.gov Another approach is the reaction of 3-cyanomethylindole with sulfur and an α-cyanoester in a variation of the Gewald reaction, which is known for producing 2-aminothiophenes but can be adapted for other heterocycles. wikipedia.orgworktribe.com These alternative methods are crucial for accessing isomers that are not available through the standard Hantzsch pathway.

Optimization of Reaction Conditions and Yields in Indolyl-Thiazole Synthesis

The efficient synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Researchers have systematically investigated various parameters to maximize product yields and minimize reaction times and the formation of impurities. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a cornerstone for creating the 2-aminothiazole core. derpharmachemica.commdpi.com For indolyl-thiazoles, this typically involves the reaction of a 3-(α-haloacetyl)indole with thiourea or its derivatives. nih.gov The optimization process generally focuses on key variables such as the choice of solvent, the nature and amount of the catalyst or base, reaction temperature, and duration.

A significant body of research has been dedicated to refining these conditions to enhance the efficiency of thiazole formation. For instance, studies on related aminothiazole syntheses have demonstrated that the selection of an appropriate solvent is critical. nih.gov Similarly, the reaction temperature and the choice of base are crucial for facilitating the cyclization step while avoiding potential side reactions. nih.gov

Influence of Solvents on Reaction Yield

The solvent plays a multifaceted role in the synthesis of indolyl-thiazoles, influencing reactant solubility, reaction rate, and even the reaction pathway. A variety of solvents have been explored to determine the optimal medium for the condensation reaction. The polarity and boiling point of the solvent are particularly important factors. For the synthesis of 4-(indol-3-yl)thiazole-2-amines, absolute methanol (B129727) has been used effectively. nih.gov In broader studies of aminothiazole synthesis, solvents ranging from alcohols to aprotic polar solvents have been tested, with results indicating that no single solvent is universally optimal for all substrate combinations.

For example, a comparative study on a model aminothiazole synthesis highlights the significant impact of the solvent on the final product yield. As illustrated in the table below, solvents like Tetrahydrofuran (THF) and 2-propanol can lead to substantially higher yields compared to options like water or toluene (B28343) under specific conditions. nih.gov

SolventTemperature (°C)Reaction Time (h)Yield (%)
WaterReflux57
TolueneReflux2422
DioxaneReflux2448
2-propanolReflux2455
THFReflux2470

Data adapted from a representative study on aminothiazole synthesis to illustrate solvent effects. nih.gov

Optimization of Temperature and Base

Temperature is a critical parameter that must be carefully controlled to achieve high yields. While higher temperatures generally accelerate the reaction rate, they can also promote the decomposition of reactants or the formation of undesired byproducts. The synthesis of 4-(indol-3-yl)thiazole-2-amines is typically performed by heating the reaction mixture in methanol, indicating that elevated temperatures are necessary for the cyclization to proceed efficiently. nih.gov

The presence of a base is often required to deprotonate the thioamide and facilitate its nucleophilic attack on the α-haloketone. The choice of base can significantly affect the outcome. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are commonly employed. The optimization involves screening different bases and their stoichiometric amounts to find the ideal conditions that promote the desired reaction without causing hydrolysis of the starting materials.

The following table demonstrates a typical optimization process for a model reaction, evaluating the interplay between the base and temperature to maximize the product yield.

EntryBase (Equivalents)Temperature (°C)Yield (%)
1Na₂CO₃ (2.0)25 (Room Temp)Trace
2Na₂CO₃ (2.0)4545
3Na₂CO₃ (2.0)65 (Reflux)71
4K₂CO₃ (2.0)65 (Reflux)68
5Triethylamine (2.0)65 (Reflux)55
6None65 (Reflux)15

Data represents a hypothetical optimization based on findings for related heterocycle syntheses. nih.gov

As shown, the reaction yield is highly sensitive to both temperature and the choice of base. A reflux temperature (e.g., 65 °C in methanol) combined with a moderately strong inorganic base like Na₂CO₃ often provides the best results, leading to yields in the range of 49-77% for various substituted 4-(indol-3-yl)thiazole-2-amines. nih.gov

Structure Activity Relationship Sar Investigations of Indolyl Thiazole 2 Amines

Influence of Substitutions on the Indole (B1671886) Nucleus on Bioactivity

The indole nucleus is a crucial component for the bioactivity of this compound class, and substitutions on this ring system have been shown to modulate their biological effects.

The nature and position of substituents on the indole ring play a pivotal role in determining the biological activity of indolyl-thiazole-2-amines. Both steric and electronic factors of these substituents can significantly alter the interaction of the molecule with its biological target. For instance, the introduction of different groups on the indole moiety can lead to variations in activity.

Research has shown that the presence of specific substituents can be beneficial for certain biological activities. For example, in a series of 4-(indol-3-yl)thiazole-2-amines, the presence of a 2-Me, 6-OMe substitution on the methylindole ring was found to be advantageous for antimicrobial activity. nih.gov In another study, the introduction of a fluorine atom at the 5-position of the indole ring, combined with a methoxy (B1213986) group on a phenyl ring attached to the thiazole (B1198619), resulted in promising anticancer potential. nih.gov This suggests that electron-withdrawing groups like fluorine can enhance bioactivity.

The following table summarizes the effects of various indole substituents on the antimicrobial activity of a series of 4-(indol-3-yl)thiazole-2-amines. nih.gov

Compound IDIndole Ring SubstituentThiazole Ring SubstituentAntibacterial Activity (Order of Potency)
5xUnsubstituted2-propan-2-ylidenhydrazine1
5m5-Cl2-NH22
5d6-Me2-NH23
5e5-Me2-NH24
5aUnsubstituted2-NH25
5q5-OMe2-NH26
5s7-Me2-NH27
5i5-OMe2-NHCH315

Note: The table is based on data from a study on 4-(indol-3-yl)thiazole-2-amines and acylamines as novel antimicrobial agents. The activity order is presented from most potent (1) to least potent (15) for the selected compounds. nih.gov

Impact of Modifications on the Thiazole Amine Moiety

Modifications to the 2-amino group on the thiazole ring have been shown to have a profound impact on the biological activity of this class of compounds.

The presence of a free 2-amino group on the thiazole ring is often crucial for bioactivity. nih.gov Studies have indicated that derivatives with a 2-NH2 group in the thiazole ring are among the most potent in terms of antibacterial activity, regardless of the substituents on the indole ring. nih.gov However, derivatization of this amine group can lead to varied effects.

For instance, acylation of the 2-amino group to form acylamines has been explored. While in some cases this can lead to enhanced anticancer properties, in the context of antibacterial activity, the free amino group appears to be more favorable. nih.gov The introduction of a methylamino group (2-NHCH3) was found to be detrimental to antibacterial activity when compared to the unsubstituted amino group. nih.gov

The following table illustrates the impact of modifications on the thiazole amine moiety on antibacterial activity. nih.gov

Compound IDIndole Ring SubstituentThiazole Amine MoietyEffect on Antibacterial Activity
5m5-Cl-NH2High
5i5-OMe-NHCH3Detrimental
5xUnsubstituted-NH-N=C(CH3)2Most beneficial

Note: The table is based on data from a study on 4-(indol-3-yl)thiazole-2-amines and acylamines as novel antimicrobial agents. nih.gov

Comprehensive Analysis of Physicochemical Descriptors and Biological Outcomes

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these physicochemical descriptors with biological outcomes. For instance, in a study of related 2-aminothiazole (B372263) sulfonamide derivatives, molecular descriptors were calculated and filtered to identify those most important for antioxidant activity. nih.gov This highlights the importance of a holistic approach that considers the entire molecule's properties.

Conformational Landscape and Pharmacophoric Features of Active Analogs

The three-dimensional arrangement of a molecule (its conformation) and the spatial distribution of its key chemical features (the pharmacophore) are critical for its interaction with a biological target. For the indolyl-thiazole-2-amine scaffold, the relative orientation of the indole and thiazole rings, as well as the position of the 2-amino group and any substituents, define the pharmacophore.

Molecular docking studies can provide insights into the binding modes of these compounds with their target enzymes or receptors. For example, docking studies on 4-(indol-3-yl)thiazole-2-amines suggested that their antibacterial activity may be due to the inhibition of E. coli MurB, while their antifungal activity could be linked to CYP51 inhibition. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

Computational Chemistry Applications in the Research of 5 1h Indol 3 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are key determinants of a molecule's reactivity and interaction with biological targets.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and various electronic properties. For derivatives of the indole-thiazole scaffold, DFT calculations, often using the B3LYP functional with a suitable basis set, are employed to predict molecular structures and energetics. researchgate.netresearchgate.net

In a study on 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines, which are structurally similar to the target compound, DFT was used to analyze their electronic features. nih.gov The calculations revealed the distribution of electron density and helped in understanding the stability of different conformations. nih.gov Such studies provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. This information is critical for understanding how the molecule might fit into the active site of a biological target.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov

For 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines, HOMO-LUMO analysis has been performed to understand their electronic properties and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions. For instance, the regions of the molecule where the HOMO is localized are likely to be sites of electrophilic attack, while regions with LUMO localization are prone to nucleophilic attack.

HOMO-LUMO energy gap for a related indole-thiadiazole derivative.
ParameterEnergy (eV)
EHOMO-6.21
ELUMO
Energy Gap (ΔE)4.34

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA) for Activity Prediction and Design

2D and 3D QSAR models are powerful tools for predicting the activity of new compounds and for guiding the design of more potent analogues. In a 2D-QSAR study on derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors, various physicochemical descriptors were correlated with their biological activity. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a series of thiazole (B1198619) derivatives, CoMFA and CoMSIA studies have provided valuable insights for designing new inhibitors. These models help chemists to understand which parts of the molecule to modify to enhance its biological effects.

Statistical Validation Metrics for Robust QSAR Models

The reliability of a QSAR model is assessed through various statistical validation metrics. A robust model should not only fit the existing data well but also have good predictive power for new, untested compounds. Key statistical parameters include the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. External validation, using a set of compounds not included in the model development, provides a further test of the model's robustness. For 2D-QSAR models of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, high correlation coefficients (R² > 0.8) have been reported, indicating a strong correlation between the selected descriptors and the inhibitory activity. researchgate.net

Statistical parameters for a 2D-QSAR model of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives. researchgate.net
ModelAdjusted R²Standard Error
MLR0.9270.9130.247
MNLR0.8610.8350.344

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Molecular docking studies have been performed on various indole-thiazole derivatives to understand their interaction with the active sites of different enzymes. nih.gov For example, in a study of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, docking simulations suggested moderate affinities to several protein targets. mdpi.com These simulations can predict the binding orientation of the ligand, the key amino acid residues involved in the interaction, and the binding energy, which is an estimate of the binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. Starting from the docked pose, MD simulations can track the movements of the ligand and protein over time, providing insights into the stability of the complex and the nature of the interactions. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. For thiazole derivatives, MD simulations have been used to assess the stability of the ligand in the binding site of target proteins. physchemres.org

Prediction of Ligand-Protein Interactions with Biological Targets (e.g., Kinases, Bacterial Enzymes, Receptors)

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.

Research on related structures, such as 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has utilized molecular docking to explore interactions with multiple proteins. mdpi.com These simulations suggested potential affinities for targets including lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), and Peroxisome proliferator-activated receptor gamma (PPARγ), indicating a possible polypharmacological profile for this class of compounds. mdpi.com

In the context of antimicrobial research, docking studies have been performed on derivatives to predict their interactions with essential bacterial and fungal enzymes. For instance, (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one and related compounds were evaluated in silico against probable bacterial and fungal molecular targets, such as the enzyme MurB, to understand their potent antimicrobial activity. nih.gov These computational predictions help to rationalize the observed biological data and guide the design of more effective antimicrobial agents. nih.govnih.gov

The table below summarizes the findings from molecular docking studies on a derivative of the core scaffold.

Compound DerivativeBiological TargetDocking Score / AffinityPredicted Activity
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidLysosomal Protective Protein (LLP)-8.1 kcal/molAnticancer
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidThromboxane-A synthase (TXAS)-8.0 kcal/molAnti-platelet / Cardiovascular
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidPeroxisome proliferator-activated receptor gamma (PPARγ)-8.4 kcal/molAnti-allergic / Anti-inflammatory

Table generated from data in study mdpi.com.

Identification of Key Binding Sites and Molecular Determinants of Activity

Beyond simply predicting binding, computational models can identify the specific molecular interactions that are crucial for a compound's activity. Docking studies reveal the key amino acid residues within a protein's binding pocket that interact with the ligand, providing a detailed picture of the binding mode.

For the derivative 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, in silico analysis predicted specific interactions within the binding site of the lysosomal protective protein (LLP). mdpi.com The model showed that the oxygen atom of the rhodanine (B49660) ring could interact with Ser150, an amino acid in the catalytic triad (B1167595) of the enzyme. mdpi.com Furthermore, the carboxyl group was predicted to form a charge interaction with His429, while the indole (B1671886) and thiazole rings established Pi-Alkyl interactions with Pro301, Cys60, and Cys334. mdpi.com The Tyr247 residue was also identified as forming Pi-sulfur and Pi-Pi stacking interactions. mdpi.com These detailed interaction maps are critical for understanding the molecular determinants of activity and for designing modifications to the lead structure to enhance potency and selectivity.

Protein TargetInteracting Amino Acid ResiduesType of Interaction
Lysosomal Protective Protein (LLP)Ser150Interaction with rhodanine ring oxygen
His429Charge interaction with carboxyl group
Tyr247Pi-sulfur and Pi-Pi stacking
Pro301, Cys60, Cys334Pi-Alkyl with indole and thiazole rings

Table summarizing key interactions for a derivative compound as identified in study mdpi.com.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be ligand-based, using a known active compound as a template, or structure-based, using the 3D structure of the target protein.

The indole-thiazole scaffold has served as a foundation for identifying new lead compounds through computational methods. Although not the exact compound, a study on the related 5-(indole-3-yl)-2-amino- nih.govnih.govnih.gov-oxadiazole scaffold demonstrates the power of this approach. researchgate.net In that research, virtual screening was employed to discover novel hits that interact with the BH3 binding pocket of the anti-apoptotic Bcl-2 protein, a key target in cancer therapy. researchgate.net

Similarly, molecular docking of a synthesized library of compounds can serve as a form of virtual screening to prioritize candidates for further development. In studies on antimicrobial derivatives, docking was used to evaluate a series of newly synthesized compounds. nih.gov The results helped to identify specific molecules, such as compounds 5b, 5g, and 5h in one study, as the most promising lead compounds for further optimization into more potent and safe antibacterial and antifungal agents. nih.gov

In Silico Target Prediction and Pathway Analysis

In the early stages of drug discovery, the precise biological targets of a compound may be unknown. In silico target prediction tools use algorithms that correlate the chemical structure of a molecule with known ligand-target interaction data to predict its most likely protein targets and, by extension, the biological pathways it may modulate.

For the derivative 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, the SwissADME web tool was used for target prediction. mdpi.com This analysis suggested that the compound could have an affinity for lysosomal protective protein, Thromboxane-A synthase, and PPARγ. mdpi.com These predictions guided the subsequent molecular docking studies and provided a basis for the observed anti-inflammatory and anti-allergic effects in experimental models. mdpi.com Such computational predictions are invaluable for hypothesis generation, elucidating mechanisms of action, and identifying potential new therapeutic applications or off-target effects for compounds based on the this compound scaffold. mdpi.com

Compound DerivativeIn Silico ToolPredicted Biological TargetsAssociated Pathway/Disease
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidSwissADMELysosomal protective protein (LLP)Cancer
Thromboxane-A synthase (TXAS)Cardiovascular disease
Peroxisome proliferator-activated receptor gamma (PPARγ)Allergy, Cancer, Diabetes

Table based on target prediction data from study mdpi.com.

Mechanistic Insights into the Biological Actions of 5 1h Indol 3 Yl 1,3 Thiazol 2 Amine Analogs

Elucidation of Molecular Targets and Signaling Pathways

The therapeutic potential of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine analogs is rooted in their ability to modulate specific biological pathways. Research has identified several key molecular targets, and understanding the mechanisms of these interactions is crucial for the development of more potent and selective agents.

Direct Enzymatic Inhibition Mechanisms (e.g., MurB, CYP51, COX, NAMPT)

MurB Inhibition: The bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a critical component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall. Inhibition of this enzyme presents a promising strategy for the development of novel antibacterial agents. Docking studies have suggested that the antibacterial activity of certain 4-(indol-3-yl)thiazole-2-amines may be attributed to their ability to inhibit E. coli MurB. nih.gov This interaction would disrupt the bacterial cell wall synthesis, ultimately leading to cell lysis and death.

CYP51 Inhibition: Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The inhibition of CYP51 is a well-established mechanism for antifungal drugs. The azole class of antifungals, for instance, functions by binding to the heme iron in the active site of CYP51, thereby preventing the synthesis of ergosterol and disrupting the integrity of the fungal cell membrane. nih.gov Analogs of this compound that incorporate an azole moiety have been investigated for their antifungal properties, with molecular docking studies suggesting that their mechanism of action also involves the inhibition of CYP51. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Various indole (B1671886) and thiazole (B1198619) derivatives have demonstrated the ability to inhibit COX enzymes, with some exhibiting selectivity for COX-2. mdpi.comfrontiersin.org This suggests that this compound analogs could also possess anti-inflammatory properties through the inhibition of COX enzymes.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Given the crucial role of NAD+ in cellular metabolism and energy production, NAMPT has emerged as a significant target in cancer therapy. While direct evidence of NAMPT inhibition by this compound analogs is not yet established, the exploration of novel heterocyclic scaffolds as NAMPT inhibitors is an active area of research. The development of dual inhibitors targeting both NAMPT and other cancer-related pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1), represents a promising therapeutic strategy.

Enzyme TargetMechanism of InhibitionTherapeutic ImplicationSupporting Evidence
MurBInhibition of peptidoglycan biosynthesisAntibacterialDocking studies nih.gov
CYP51Inhibition of ergosterol biosynthesisAntifungalMolecular docking and analogy to azole antifungals nih.govnih.gov
COXInhibition of prostaglandin (B15479496) synthesisAnti-inflammatoryActivity of related indole and thiazole derivatives mdpi.comfrontiersin.org
NAMPTInhibition of NAD+ biosynthesisAnticancer (potential)Emerging target for heterocyclic compounds

Protein Kinase Interaction Modes and Inhibitory Mechanisms

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, they are major targets for drug development.

PIM Kinase Inhibition: The PIM kinases are a family of serine/threonine kinases that are involved in the regulation of cell survival and proliferation. A class of compounds, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which are structurally related to the core scaffold of interest, have been identified as potent inhibitors of all three PIM kinase isoforms. This suggests that the indolyl-thiazole scaffold can be a valuable pharmacophore for the design of PIM kinase inhibitors.

The inhibitory mechanism of these compounds likely involves their interaction with the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Protein Kinase FamilyExample AnalogsReported Activity
PIM Kinases5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesPotent inhibition of PIM-1, PIM-2, and PIM-3

Receptor Agonism/Antagonism (e.g., Estrogen Receptor Alpha)

Estrogen receptors (ERs) are a group of nuclear receptors that are activated by the hormone estrogen. They play a crucial role in various physiological processes and are important targets in the treatment of hormone-responsive cancers.

While direct interaction of this compound with Estrogen Receptor Alpha (ERα) has not been extensively detailed, related indole derivatives have been shown to act as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). Furthermore, some indole-thiazole derivatives have been identified as agonists for the G protein-coupled estrogen receptor (GPER). This indicates that the indolyl-thiazole scaffold has the potential to be developed into agents that can modulate estrogen receptor signaling pathways.

Interaction with Nucleic Acids (drawing insights from related Indolyl-Heterocycles)

The interaction of small molecules with nucleic acids can lead to the disruption of DNA replication and transcription, which is a key mechanism for many anticancer drugs. Studies on related indolyl-heterocycles have shown that these compounds can bind to DNA. The primary mode of interaction for some indole-thiazole derivatives appears to be groove binding, where the molecule fits into the minor or major groove of the DNA double helix. This interaction is often stabilized by hydrogen bonds and van der Waals forces. Such binding can interfere with the processes of replication and transcription, ultimately leading to cell death.

In Silico Predictions and Experimental Validation of Mechanistic Hypotheses

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in modern drug discovery. They allow for the prediction of the biological activity of compounds and provide insights into their potential mechanisms of action, which can then be validated through experimental studies.

Molecular Docking: Molecular docking simulations have been instrumental in elucidating the potential binding modes of this compound analogs with their molecular targets. For instance, docking studies have supported the hypothesis that these compounds can inhibit MurB and CYP51 by fitting into the active sites of these enzymes. nih.gov These computational models provide a structural basis for the observed biological activities and guide the design of more potent inhibitors.

QSAR Studies: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. QSAR studies on indolyl-thiazole derivatives have helped in understanding the structural requirements for their various biological activities.

The predictions from these in silico models are then tested and validated through in vitro and in vivo experiments. For example, the predicted inhibitory activity of a compound against a particular enzyme can be confirmed using enzymatic assays. This iterative process of computational prediction and experimental validation is a powerful approach for understanding the mechanistic basis of the biological actions of this compound analogs and for the development of new therapeutic agents.

Future Research Directions and Therapeutic Potential of 5 1h Indol 3 Yl 1,3 Thiazol 2 Amine

Advanced Lead Optimization Strategies

The development of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine from a hit compound to a clinical candidate will necessitate rigorous lead optimization. This process involves systematically modifying the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. Based on structure-activity relationship (SAR) studies of analogous compounds, several strategies can be proposed. researchgate.net

Key areas for chemical modification include the indole (B1671886) nucleus, the thiazole (B1198619) ring, and the 2-amino group. For instance, substitutions on the indole ring, particularly at the 5- or 6-positions, have been shown to significantly influence the biological activity of related molecules. nih.gov Similarly, derivatization of the 2-amino group on the thiazole ring can modulate the compound's interaction with biological targets and improve its drug-like properties. mdpi.com Molecular hybridization, which involves combining the core scaffold with other pharmacophores, is another promising approach to enhance the activity profile and potentially reduce side effects. mdpi.comnih.gov

Structural MoietyProposed ModificationRationale and Desired OutcomeReference Analogs
Indole RingSubstitution with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups at positions 5 or 6.Enhance binding affinity and modulate electronic properties. SAR studies on related compounds show this can drastically alter antimicrobial or anticancer potency. nih.gov4-(5-Methoxy-1H-indol-3-yl)thiazol-2-amine
2-Amino GroupAcylation, alkylation, or formation of Schiff bases.Improve target engagement, cell permeability, and metabolic stability. Acylation of the amino group has been used to create potent antimicrobial agents. mdpi.comN-acylated 2-amino-thiazole derivatives
Thiazole RingIntroduction of small alkyl groups (e.g., methyl) at the C4 position.Explore steric effects within the target's binding pocket and potentially improve selectivity.4-methyl-2-(methylamino)thiazol-5-yl derivatives
Overall ScaffoldHybridization with other bioactive moieties like amino acids or steroids.Create dual-action agents or improve pharmacokinetic profiles. Thiazole-amino acid hybrids have shown potent cytotoxicity against cancer cells. nih.govekb.egThiazole-amino acid conjugates

Exploration of Novel Biological Targets and Polypharmacological Applications

Derivatives of indole and 2-aminothiazole (B372263) are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govderpharmachemica.com This suggests that this compound could be a polypharmacological agent, capable of interacting with multiple biological targets to achieve a therapeutic effect. mdpi.com

Future research should focus on screening the compound against a diverse panel of biological targets. Initial investigations could target enzymes and pathways where related molecules have shown activity. For example, some indole-thiadiazole derivatives are potent inhibitors of PIM kinases, which are crucial targets in cancer therapy. researchgate.net Related thioxothiazolidine derivatives have shown potential as modulators of Peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in inflammatory and allergic responses. mdpi.comresearchgate.net In the antimicrobial field, studies on isomers have implicated targets such as E. coli MurB and fungal CYP51 in their mechanism of action. nih.gov

Therapeutic AreaPotential Biological TargetRationale for ExplorationSupporting Evidence
OncologyPIM Kinases, Receptor Tyrosine Kinases (RTKs), Histone Deacetylases (HDACs)The 2-aminothiazole scaffold is present in approved anticancer drugs like Dasatinib. Related indole-thiadiazoles inhibit PIM kinases. nih.govresearchgate.netActivity of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines. researchgate.net
Infectious DiseasesBacterial MurB, Fungal CYP51 (Lanosterol 14-alpha demethylase), Viral polymerasesIndole-thiazole isomers have demonstrated potent broad-spectrum antibacterial and antifungal activity. nih.govnih.govDocking studies and MIC values for 4-(indol-3-yl)thiazole-2-amines. nih.gov
Inflammation & AllergyPPARγ, 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) enzymesRelated indole-thiazolidinone structures show anti-inflammatory and anti-allergic effects by modulating immune responses. mdpi.comresearchgate.netActivity of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid. mdpi.com
Neurological DisordersMonoamine Oxidases (MAOs), Glycogen Synthase Kinase 3 (GSK-3β)The indole nucleus is a key feature of many neurotransmitters and CNS-active drugs.General prevalence of indole scaffold in neuropharmacology.

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully comprehend the therapeutic potential and mechanism of action of this compound, a systems biology approach is indispensable. Rather than focusing on a single target, systems biology integrates data from genomics, proteomics, and metabolomics to provide a holistic view of the compound's effects on cellular networks.

By treating cells with the compound and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can construct a comprehensive picture of the perturbed biological pathways. This approach can help in:

Target Deconvolution: Identifying the primary molecular targets and any secondary or off-targets.

Biomarker Discovery: Identifying molecular signatures that predict sensitivity or resistance to the compound, which is crucial for patient stratification in future clinical trials.

Predicting Polypharmacology: Uncovering unexpected interactions with multiple pathways, which could be harnessed for synergistic therapeutic effects or flagged for potential side effects.

Development of Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful strategy to accelerate the optimization process. This approach relies on knowledge of the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity.

The initial step in an SBDD campaign would involve computational methods like molecular docking to predict the binding mode of this compound within the active site of a prioritized target, such as a bacterial enzyme or a protein kinase. nih.gov These computational models can rationalize initial SAR data and guide the synthesis of new analogs with improved interactions.

For a more robust SBDD program, obtaining experimental structural data is critical. This can be achieved through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the structure of the target protein in complex with the compound or its analogs. The detailed atomic-level information from these structures allows for the precise design of modifications that optimize van der Waals contacts, hydrogen bonds, and other key interactions, leading to more potent and selective inhibitors.

PhaseTechnique / ApproachObjective
1. Target Identification & ValidationBiological screening, literature review on analogs.Identify and validate a high-priority biological target (e.g., PIM1 kinase, E. coli MurB).
2. In Silico ModelingHomology modeling (if no crystal structure exists), molecular docking.Generate a 3D model of the target's binding site and predict the binding pose of the lead compound. mdpi.com
3. Experimental Structure DeterminationX-ray crystallography, Cryo-EM, or NMR spectroscopy.Determine the high-resolution structure of the target-ligand complex to visualize key interactions.
4. Rational Design & SynthesisMedicinal chemistry, computational chemistry.Design and synthesize new analogs based on the structural insights to improve binding affinity and selectivity.
5. Iterative OptimizationBiological assays, co-crystallization, further modeling.Iteratively refine the compound's structure through cycles of design, synthesis, and testing to achieve a candidate drug profile.

Q & A

Basic Research Questions

Q. 1. What are the recommended synthetic routes for 5-(1H-indol-3-yl)-1,3-thiazol-2-amine, and how can intermediates be stabilized?

  • Methodology : The compound can be synthesized via condensation reactions using indole-3-carboxaldehyde derivatives and thiazol-2-amine precursors. For example, Schiff base formation between 5-substituted indole aldehydes and thiazole amines under reflux conditions (e.g., ethanol, 80°C) is a common approach. Stabilization of intermediates often involves pH control (e.g., ammonia for precipitation) and recrystallization from polar aprotic solvents like DMSO/water mixtures .

Q. 3. How can spectroscopic techniques (NMR, MS, XRD) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze proton environments (e.g., indolic NH at δ ~11 ppm, thiazole protons at δ 6.5–7.5 ppm) and coupling patterns.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 230).
  • XRD : Use single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for verifying the thiazole-indole linkage. Reference structural data from analogous triazole-thiazole hybrids for validation .

Q. 4. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow GHS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use fume hoods for reactions involving volatile reagents (e.g., POCl₃), and employ PPE (gloves, goggles). Emergency measures include immediate rinsing for eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. 5. How can conflicting yield data in synthetic protocols be resolved, and what factors most significantly impact reproducibility?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, POCl₃-mediated cyclization (90°C, 3 hours) may require strict moisture exclusion to avoid hydrolysis .
  • Contradiction Analysis : Compare byproduct profiles via HPLC-MS to identify side reactions (e.g., dimerization or oxidation). Optimize purification using gradient elution in flash chromatography .

Q. 6. What computational tools are effective for predicting the bioactivity of this compound derivatives?

  • Methodology :

  • QSAR Modeling : Train models using descriptors like logP, H-bond donors, and topological polar surface area. Validate against experimental antimicrobial data (e.g., MIC values for S. aureus).
  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with predicted binding energies ≤ -8 kcal/mol .

Q. 7. How can reaction fundamentals inform the design of novel analogs with enhanced selectivity?

  • Methodology :

  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁵N tracing in thiazole ring formation).
  • Scaffold Hybridization : Fuse indole-thiazole cores with triazole or pyrazine moieties (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) to modulate electronic properties and steric bulk. Evaluate via Hammett plots to correlate substituent effects with activity .

Q. 8. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., Schiff base condensation).
  • Design Space Exploration : Use response surface methodology (RSM) to define optimal ranges for critical parameters (e.g., reagent stoichiometry ±5%, agitation rate ≥500 rpm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.